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molecular formula C8H9BrN2O2 B062460 5-bromo-N-methoxy-N-methylnicotinamide CAS No. 183608-47-1

5-bromo-N-methoxy-N-methylnicotinamide

Cat. No. B062460
M. Wt: 245.07 g/mol
InChI Key: YWTGVFDGOFXIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09260408B2

Procedure details

To a solution of 5-bromo-nicotinic acid (2.02 g, 10 mmol) and O,N-dimethyl-hydroxylamine (670 mg, 11 mmol) in DMF (100 mL) was added HOBt (400 mg, 0.3 mmol), EDCI (2.09 g, 11 mmol) and Et3N (1.11 g, 11 mmol). The resulting mixture was stirred at room temperature for 1 hour. Water was added to the reaction mixture and it was extracted with EtOAc. The organic layer was washed with brine, dried by anhydrous Na2SO4, filtered and concentrated in vacuo. The residue was then purified by flash chromatography to give the title compound (2.08 g, 85%) as a solid.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
670 mg
Type
reactant
Reaction Step One
Name
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
2.09 g
Type
reactant
Reaction Step One
Name
Quantity
1.11 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7](O)=[O:8].[CH3:11][O:12][NH:13][CH3:14].C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C.CCN(CC)CC>CN(C=O)C.O>[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([N:13]([O:12][CH3:11])[CH3:14])=[O:8]

Inputs

Step One
Name
Quantity
2.02 g
Type
reactant
Smiles
BrC=1C=NC=C(C(=O)O)C1
Name
Quantity
670 mg
Type
reactant
Smiles
CONC
Name
Quantity
400 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
2.09 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C
Name
Quantity
1.11 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried by anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was then purified by flash chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=NC=C(C(=O)N(C)OC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.08 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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